molecular formula C14H8BrCl3O2 B1372426 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-32-1

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1372426
CAS No.: 1160260-32-1
M. Wt: 394.5 g/mol
InChI Key: LZFBYQHZGSGRRP-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H8BrCl3O2 and a molecular weight of 394.48 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the benzoyl chloride group to form amides and esters, respectively.

    Reaction Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Major Products Formed

    Amides and Esters: The primary products formed from nucleophilic substitution reactions are amides and esters, depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Shares the bromine and benzoyl groups but lacks the dichlorobenzyl moiety.

    2-Bromobenzoyl chloride: Similar structure but without the dichlorobenzyl group.

Uniqueness

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is unique due to the presence of both bromine and dichlorobenzyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it particularly useful in the synthesis of complex molecules and in biochemical research .

Properties

IUPAC Name

5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl3O2/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFBYQHZGSGRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206411
Record name 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-32-1
Record name 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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